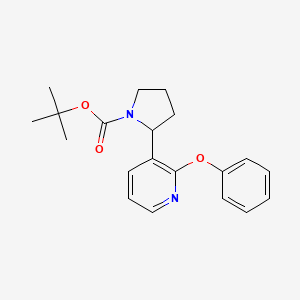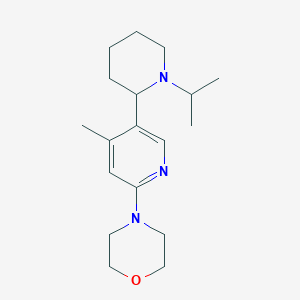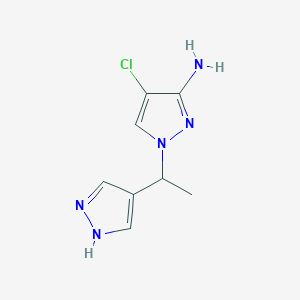
tert-Butyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a phenoxypyridine moiety, and a pyrrolidine ring. Its molecular formula is C19H24N2O3.
Métodos De Preparación
The synthesis of tert-Butyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 2-phenoxypyridine with a pyrrolidine derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine. The product is then purified using techniques such as column chromatography .
Análisis De Reacciones Químicas
tert-Butyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxypyridine moiety, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
tert-Butyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparación Con Compuestos Similares
tert-Butyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
- tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its phenoxypyridine moiety, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C20H24N2O3 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,3)25-19(23)22-14-8-12-17(22)16-11-7-13-21-18(16)24-15-9-5-4-6-10-15/h4-7,9-11,13,17H,8,12,14H2,1-3H3 |
Clave InChI |
IOFJOXLEFVAZRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B11814124.png)


![5-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-1-methyl-4-nitro-1H-imidazole](/img/structure/B11814137.png)









